N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
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Scientific Research Applications
Molecular Characterization and Anticancer Applications
A study by Pierroz et al. (2012) synthesized and characterized novel Ru(II) complexes, demonstrating significant anticancer activity against various cancer cell lines. The mechanism of action highlighted the targeting of mitochondria rather than nuclear DNA, indicating a unique pathway for inducing cytotoxic effects in cancer cells (Pierroz et al., 2012).
Radioligands for Neuroimaging
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers. These compounds exhibited high affinity and selectivity towards 5-HT1A receptors, showing promise for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Antiviral Activity of Thiazole C-nucleosides
Srivastava et al. (1977) reported on the synthesis and antiviral activity of thiazole C-nucleosides. These compounds showed significant activity against herpes virus and parainfluenza, along with inhibiting purine nucleotide biosynthesis (Srivastava et al., 1977).
Synthesis and Applications in Organic Chemistry
Tran and Kwon (2007) discussed phosphine-catalyzed [4 + 2] annulations for synthesizing cyclohexenes, highlighting efficient methods for creating highly functionalized compounds with potential applications in material science and organic synthesis (Tran & Kwon, 2007).
Metal Complexes for DNA and Protein Binding
Totta et al. (2015) synthesized nickel(II) complexes with mefenamato and nitrogen-donor ligands, exploring their DNA and protein binding properties. These complexes showed potential as molecular probes and therapeutic agents due to their selective binding and biological activity (Totta et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as chalcones, have been identified as inhibitors of enzymes, specifically mammalian alpha-amylase, monoamine oxidase (mao), and cyclo-oxygenase (cox) .
Mode of Action
It’s known that chalcones, which share structural similarities with this compound, are very reactive due to a keto-ethylinic type conjugated double bond system present in their structure . They can act as activated unsaturated systems in conjugated additions of carbanions in the presence of suitable basic catalysts .
Biochemical Pathways
Chalcones and their derivatives, which are structurally similar, are known to possess diverse biological and pharmacological properties, affecting a variety of biochemical pathways .
Pharmacokinetics
For instance, the absorption, distribution, metabolism, and excretion (ADME) of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds, such as chalcones, have been shown to possess diverse biological and pharmacological properties, including anti-bacterial, anticonvulsant, anti-cancer, anti-fungal, antiprotozoal, antimalarial, larvicidal, antifilarial, anti-inflammatory, antioxidant, and antimicrobial activities .
Action Environment
The synthesis of similar compounds has been described as environmentally benign, suggesting that they may be stable under a variety of conditions .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-5-2-1-3-6-15)21-13-16-7-4-10-20-17(16)14-8-11-19-12-9-14/h1-2,4,7-12,15H,3,5-6,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTZRXUXERHLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.